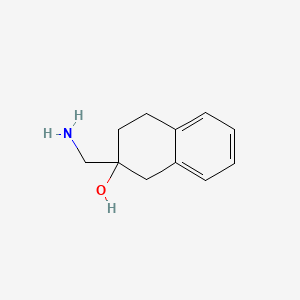

2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol

Description

The exact mass of the compound 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(aminomethyl)-3,4-dihydro-1H-naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-8-11(13)6-5-9-3-1-2-4-10(9)7-11/h1-4,13H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNDWBGKMFHRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179255-66-3 | |

| Record name | 2-(aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol

This technical guide details the structural properties, synthetic methodologies, and pharmacological utility of 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol . It is designed for researchers requiring actionable protocols and mechanistic insight.

Chemical Class:

Executive Summary

The molecule 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol represents a privileged scaffold in medicinal chemistry. Its rigid tetralin core restricts conformational freedom, reducing the entropic penalty upon binding to biological targets, while the vicinal amino-alcohol motif at the C2 quaternary center serves as a versatile hydrogen-bond donor/acceptor pair. This structure is frequently encountered in the development of ligands for adrenergic, serotonergic, and imidazoline receptors.

This guide prioritizes two synthetic architectures: the Nitroaldol (Henry) Pathway for scalable access and the Spiro-Epoxide Strategy for derivative generation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol |

| CAS Registry Number | 1179255-66-3 |

| Molecular Formula | C |

| Molecular Weight | 177.24 g/mol |

| ClogP (Predicted) | ~1.1 - 1.4 |

| pKa (Amine) | ~9.5 (Typical for primary alkyl amines) |

| H-Bond Donors/Acceptors | 2 / 2 |

| Topological Polar Surface Area | 46.2 Ų |

Synthetic Architectures

To synthesize this quaternary ammonium-alcohol core, we must overcome the steric hindrance at the C2 position of the tetralin ring. Two primary routes dominate the literature for this class of compounds.

Pathway A: The Nitroaldol (Henry) Cascade (Scalable)

This route utilizes 2-tetralone as the electrophile. The reaction with nitromethane creates the C-C bond, followed by a global reduction.

-

Mechanism: Base-catalyzed nucleophilic attack of the nitronate anion on the ketone.

-

Advantage: Avoids the use of toxic cyanides (unlike cyanohydrin routes) and utilizes inexpensive reagents.

Pathway B: The Spiro-Epoxide Expansion (Versatile)

This route involves the sulfur-ylide mediated epoxidation of 2-tetralone to form a spiro-epoxide, followed by ring opening with ammonia.

-

Mechanism: Corey-Chaykovsky reaction followed by S

2-type ring opening. -

Advantage: The intermediate spiro-epoxide allows for the introduction of diverse nucleophiles (amines, azides, thiols) to create libraries of analogs.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of both pathways, highlighting the divergence from the common precursor.

Figure 1: Divergent synthetic pathways from 2-Tetralone to the target amino-alcohol.

Detailed Experimental Protocol

Selected Method: Pathway A (Henry Reaction + Reduction) is detailed below due to its operational simplicity and high atom economy for the specific target.

Step 1: Synthesis of 2-(Nitromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol

Rational: The Henry reaction is reversible. We use a heterogeneous basic catalyst or a mild organic base to prevent retro-aldol fragmentation and dehydration to the nitroalkene.

-

Reagents: 2-Tetralone (1.0 eq), Nitromethane (5.0 eq, solvent/reagent), Triethylamine (TEA, 0.5 eq) or Amberlyst A-21 (solid base).

-

Procedure:

-

Charge a flame-dried round-bottom flask with 2-tetralone under N

. -

Add nitromethane (degassed) followed by the base.

-

Stir at 0°C to Room Temperature for 12–24 hours. Note: Higher temperatures promote dehydration.

-

Validation: Monitor by TLC (Hexane/EtOAc 4:1). The product is more polar than the ketone.

-

Workup: Evaporate excess nitromethane under reduced pressure. Dilute residue with Et

O, wash with dilute HCl (to remove TEA) and brine. Dry over MgSO -

Purification: Flash chromatography (Silica, 10-30% EtOAc in Hexanes).

-

Step 2: Reduction to 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol

Rational: Reduction of the nitro group must occur without hydrogenolysis of the benzylic C-O bond (though the C2-OH is homobenzylic, it is sterically protected). Raney Nickel or Pd/C is preferred.

-

Reagents: Nitro-alcohol intermediate (1.0 eq), Raney Nickel (active slurry) or 10% Pd/C, Methanol (solvent).

-

Procedure:

-

Dissolve the intermediate in Methanol.

-

Add the catalyst carefully (pyrophoric risk).

-

Stir under H

atmosphere (balloon pressure or 50 psi in a Parr shaker) for 6–12 hours. -

Filtration: Filter through a Celite pad to remove the catalyst. Warning: Do not let the catalyst dry out.

-

Isolation: Concentrate the filtrate to yield the crude amino-alcohol.

-

Salt Formation: Dissolve in minimal EtOH and add HCl/Et

O to precipitate the hydrochloride salt for stable storage.

-

Structural Characterization (Self-Validation)

To confirm the identity of the synthesized product, the following spectral signatures are diagnostic.

| Technique | Diagnostic Signal | Structural Assignment |

| Aromatic protons (Tetralin core). | ||

| Benzylic protons (C1 and C4). | ||

| -CH | ||

| C3 Methylene protons. | ||

| Quaternary C2-OH . | ||

| -CH | ||

| IR Spectroscopy | 3200 - 3400 cm | Broad O-H and N-H stretching. |

| Mass Spectrometry | m/z = 178.1 [M+H] | Protonated molecular ion. |

Pharmacological & Functional Relevance

The 2-(aminomethyl)-2-ol motif serves as a critical bioisostere for the ethanolamine side chain found in catecholamines (norepinephrine).

-

Conformational Restriction: Unlike linear ethanolamines, the tetralin ring locks the phenyl-ethyl-amine pharmacophore into a specific conformation, often enhancing selectivity for receptor subtypes (e.g.,

-adrenergic vs. imidazoline receptors). -

Quaternary Center: The C2 substitution prevents oxidation to the ketone (a metabolic liability of secondary alcohols) and blocks mechanistically relevant elimination reactions, prolonging half-life.

-

Chirality: The C2 center is chiral. Asymmetric synthesis (using chiral catalysis in the Henry reaction or enzymatic resolution) allows for the exploration of stereospecific binding pockets.

References

-

Henry Reaction Mechanism & Catalysis

-

Spiro-Epoxide Ring Opening

-

Tetralin Derivative Synthesis

-

Chemical Properties Data

Sources

- 1. Henry Reaction [organic-chemistry.org]

- 2. Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of spiro[tetralin-2,2'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives as potential analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol | 1179255-66-3 [amp.chemicalbook.com]

- 5. 1,2,3,4-Tetrahydro-2-naphthol [webbook.nist.gov]

Properties of 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol: A Technical Guide

This guide details the physicochemical properties, synthetic pathways, and pharmacological significance of 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol , a specialized bicyclic building block used in medicinal chemistry.

Executive Summary

2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol (CAS: 1179255-66-3) is a conformationally restricted amino-alcohol featuring a tetralin (1,2,3,4-tetrahydronaphthalene) core. Its defining structural characteristic is the quaternary center at the C2 position, bearing both a hydroxyl group and an aminomethyl moiety. This motif classifies it as a rigid analogue of

Physicochemical Profile

The molecule exhibits properties typical of polar, basic amino-alcohols. The quaternary C2 center introduces chirality, though the compound is often synthesized as a racemate unless asymmetric catalysis is employed.

Table 1: Key Physicochemical Data

| Property | Value / Description |

| CAS Number | 1179255-66-3 |

| Molecular Formula | |

| Molecular Weight | 177.24 g/mol |

| Structure Class | 2,2-Disubstituted Tetralin |

| Appearance | White to pale yellow solid |

| Predicted Boiling Point | 324.0 ± 35.0 °C (760 mmHg) |

| Predicted Density | 1.133 ± 0.06 g/cm³ |

| pKa (Base) | ~9.5 (Amine protonation) |

| pKa (Acid) | ~12.7 (Hydroxyl deprotonation) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in non-polar solvents (Hexane).[1][2][3][4][5][6] |

Synthetic Methodology

The most robust and chemically grounded route to 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is the Henry Reaction (Nitroaldol Addition) followed by reduction. This pathway utilizes 2-tetralone as the starting material, leveraging the reactivity of the ketone to install the quaternary center.

Mechanism of Synthesis

-

Nitroaldol Addition: 2-Tetralone reacts with nitromethane under basic conditions to form the

-nitro alcohol intermediate. The base deprotonates nitromethane ( -

Reduction: The nitro group is reduced to a primary amine. Common reducing agents include Hydrogen/Raney Nickel or Lithium Aluminum Hydride (

). This step preserves the tertiary alcohol while converting the

Visualization: Synthetic Pathway

Figure 1: Two-step synthesis of the target molecule via the Henry Reaction.

Experimental Protocol (Standardized)

Note: This protocol is adapted from standard procedures for cyclic ketones in Henry reactions.

Step 1: Preparation of 2-(Nitromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol

-

Reagents: Dissolve 2-tetralone (10 mmol) in nitromethane (5 mL, excess acts as solvent/reactant).

-

Catalyst: Add a catalytic amount of triethylamine (Et3N) or DBU (1.0 mmol).

-

Reaction: Stir the mixture at room temperature for 24–48 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the ketone.

-

Workup: Evaporate excess nitromethane under reduced pressure. Dissolve the residue in dichloromethane (DCM), wash with water and brine. Dry over

and concentrate. -

Purification: Purify via flash column chromatography (Silica gel) to isolate the nitro-alcohol intermediate.

Step 2: Reduction to 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol

-

Setup: Under an inert atmosphere (

), suspend Raney Nickel (approx. 10 wt%) in methanol. -

Addition: Add the nitro-alcohol intermediate (5 mmol) dissolved in methanol.

-

Hydrogenation: Pressurize the vessel with Hydrogen gas (

, 50 psi) and stir vigorously at room temperature for 12 hours.-

Alternative: Use

(3 equiv) in dry THF at reflux for 4 hours if high-pressure equipment is unavailable.

-

-

Workup: Filter through a Celite pad to remove the catalyst (Caution: Raney Ni is pyrophoric). Concentrate the filtrate.

-

Salt Formation: Treat the crude amine with HCl in ether to precipitate the hydrochloride salt for stable storage.

Pharmacological Applications

The 2-(aminomethyl)-2-ol motif is a privileged scaffold in drug discovery, particularly for targets requiring a rigidified distance between an aromatic ring and a basic nitrogen.

Structural Homology

This molecule can be viewed as a conformationally restricted analogue of phenylpropylamines.

-

Octopamine/Norepinephrine: Flexible side chains allow rotation.

-

Tetralin Analogue: The ethylene bridge (C3-C4) locks the phenyl ring and the quaternary center into a specific spatial arrangement, reducing the entropic penalty of binding to receptors.

Potential Targets

-

Adrenergic Receptors: The 2-amino-tetralin class (e.g., 2-AT) are known agonists. The addition of the hydroxymethyl group at C2 modulates affinity, potentially shifting selectivity towards

-adrenergic subtypes or Trace Amine-Associated Receptors (TAAR). -

Serotonin (5-HT) Receptors: Analogues like 8-OH-DPAT are potent 5-HT1A agonists.[5][7] While 8-OH-DPAT lacks the C2-hydroxymethyl, the target molecule's quaternary center offers a vector for exploring novel binding pockets in the 5-HT orthosteric site.

-

Spiro-Cyclization Precursor: The 1,2-amino-alcohol motif allows for cyclization with aldehydes or phosgene to form spiro-oxazolidinones , which are valuable scaffolds for antimicrobial and anticancer agents.

Visualization: Pharmacophore Comparison

Figure 2: Structural relationship between flexible neurotransmitters and the rigid tetralin scaffold.

Safety and Handling

-

Hazards: Classified as Warning (GHS07).

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The amine functionality makes it sensitive to atmospheric

(carbamate formation) and oxidation over prolonged periods.

References

-

Henry Reaction Mechanism & Utility: L. Henry, Compt. Rend.1895 , 120, 1265.[8] (Foundational chemistry for nitroaldol addition).[9][10][11]

-

Tetralone Synthesis Applications: Organic Chemistry Portal, "Synthesis of Tetralones". Available at: [Link]

-

Rigid Analogues in Pharmacology: Cannon, J. G., et al. "Conformational aspects of dopamine receptor agonists." Journal of Medicinal Chemistry1980 , 23(7), 750-754. (Context on aminotetralins).

-

Spiro-Epoxide Ring Opening: Green Chemistry, "Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia".[12] Available at: [Link]

-

Chemical Safety Data: PubChem Compound Summary for CID 10747 (Related Tetralol) and ChemicalBook entry for CAS 1179255-66-3. Available at: [Link]

Sources

- 1. The action of 2-amino-tetralin (beta-tetrahydronaphthylamine) on the metabolism of 5-hydroxytryptamine in the brain of the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ElectronTransfer Induced Ring Opening of α-Epoxyketones: Spirodioxolane Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. The effects of 8-hydroxy-2-(di-n-propylamino)tetralin and other serotonergic agonists on performance in a radial maze: a possible role for 5-HT1A receptors in memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Tetralone - Wikipedia [en.wikipedia.org]

- 7. Potential antidepressant properties of 8-hydroxy-2-(di-n-propylamino)tetralin, a selective serotonin1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Henry reaction - Wikipedia [en.wikipedia.org]

- 12. Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The 2-Aminomethyl-tetralin Scaffold as a Privileged Structure

An In-Depth Technical Guide to 2-Aminomethyl-tetralin Derivatives: Synthesis, Pharmacology, and Therapeutic Potential

The 1,2,3,4-tetrahydronaphthalene, or tetralin, ring system is a foundational scaffold in medicinal chemistry.[1] Its rigid, partially saturated structure serves as a conformationally restricted analog of phenylethylamine, a core feature of many endogenous neurotransmitters like dopamine and serotonin.[2][3] By incorporating the ethylamine side chain into the tetralin ring, the 2-aminomethyl-tetralin (2-AMT) framework limits the rotational freedom, presenting a specific pharmacophore to target receptors. This inherent structural constraint makes 2-AMT derivatives highly valuable tools for probing receptor binding pockets and developing ligands with enhanced selectivity and potency.

This guide provides a comprehensive overview of 2-aminomethyl-tetralin derivatives, focusing on their synthesis, structure-activity relationships (SAR), and interaction with key central nervous system targets, primarily serotonin (5-HT) and dopamine (D) receptors. We will delve into the causal relationships behind experimental design, provide detailed protocols for core pharmacological assays, and explore the therapeutic landscape shaped by this versatile chemical class.

Part 1: Interaction with Serotonin (5-HT) Receptors

2-aminomethyl-tetralin derivatives are renowned for their significant activity at serotonin receptors, particularly the 5-HT1A subtype. The prototypical ligand, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), is a highly selective and potent 5-HT1A receptor agonist that has been instrumental in characterizing this receptor's function.[4][5]

Structure-Activity Relationship (SAR) at 5-HT1A Receptors

The affinity and efficacy of 2-aminomethyl-tetralin derivatives at 5-HT receptors are dictated by specific structural features:

-

Substitution at the 8-position: An oxygen-containing substituent, particularly a hydroxyl (-OH) group as seen in 8-OH-DPAT, is a strong determinant for high affinity and agonist activity at 5-HT1A receptors. However, studies have shown that this group is not an absolute requirement for binding, and unsubstituted derivatives can still exhibit significant affinity.[4][5]

-

N-Alkyl Substitution: The nature of the substituents on the amino group is critical. For 8-OH-DPAT, di-n-propyl groups are optimal. Interestingly, while previous biochemical assays suggested that amine substituents larger than n-propyl were inactive, later binding studies revealed that larger N-phenylalkyl groups are well-tolerated at central 5-HT1A binding sites.[4][5] This highlights a key principle in drug development: discrepancies between in vitro binding affinity and functional or in vivo activity can arise from differences in experimental conditions or receptor populations (e.g., pre- vs. postsynaptic receptors).[4]

-

Stereochemistry: The stereochemistry at the C2 position is crucial. For 5-substituted-2-aminotetralins (5-SATs), the (2S) enantiomer consistently shows a strong preference (at least 50-fold) for 5-HT1A, 5-HT1B, and 5-HT1D receptors over the (2R) enantiomer.[6][7]

-

Substitution at the 5-position: A recent structure-based design approach focusing on 5-SATs has revealed that this position is a key locus for modulating selectivity across 5-HT1 subtypes.[6][7] By introducing various aromatic groups at C5, researchers can fine-tune the affinity and efficacy profile. For instance, a naphthyl group at C5 resulted in higher potency at 5-HT1B and 5-HT1D receptors compared to the 5-HT1A receptor.[6] This work ultimately led to the development of a new full-efficacy 5-HT1A agonist with 100-fold selectivity over 5-HT1B/1D receptors.[6][7]

Signaling Pathway and Mechanism of Action

5-HT1A receptors are G-protein coupled receptors (GPCRs) that signal primarily through the Gαi/o pathway.[6] Activation of the receptor by an agonist like a 2-aminomethyl-tetralin derivative leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This signaling cascade is fundamental to the receptor's role in neuronal inhibition.

More advanced, stereoselective syntheses are often required to produce specific enantiomers. Chiral ruthenium catalysts, for example, can be used for the asymmetric reduction of a dihydronaphthalene amide precursor to afford the desired chiral tetralin amide, which is then further reduced to the final chiral aminomethyl product. [8]

Part 4: Core Experimental Protocols

To characterize the pharmacological profile of novel 2-aminomethyl-tetralin derivatives, two fundamental assays are indispensable: radioligand binding assays to determine affinity and functional assays to determine efficacy.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., 5-HT1A). The principle is to measure the ability of the unlabeled test compound to compete with a known radiolabeled ligand for binding to the receptor.

Causality: The choice of radioligand is critical; it must be high-affinity and selective for the target receptor to ensure a robust and clean signal. For 5-HT1A, [3H]8-OH-DPAT is a common choice. [4]The definition of non-specific binding using a high concentration of a known, potent, unlabeled ligand (the "blank") is the self-validating step of this protocol. It ensures that only binding to the specific receptor of interest is quantified.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat hippocampus for 5-HT1A) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand (e.g., 1 nM [3H]8-OH-DPAT) + Assay Buffer.

-

Non-specific Binding (NSB): Membranes + Radioligand + High concentration of unlabeled competitor (e.g., 10 µM serotonin).

-

Competition: Membranes + Radioligand + Serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to reduce non-specific adherence.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: cAMP Functional Assay

This protocol determines whether a compound acts as an agonist, antagonist, or inverse agonist at a Gαi/o-coupled receptor by measuring its effect on cAMP levels.

Causality: This assay directly measures the functional consequence of receptor binding. The use of forskolin, a direct activator of adenylyl cyclase, is a key control. An agonist will inhibit the forskolin-stimulated cAMP production, while an antagonist will block the effect of a known agonist. This provides a clear, self-validating measure of the compound's efficacy.

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the receptor of interest (e.g., human 5-HT1A). Culture the cells to an appropriate confluency.

-

Assay Setup:

-

Seed the cells into a 96-well plate and allow them to attach.

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For Agonist Mode: Add serial dilutions of the test compound, followed by a fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production.

-

For Antagonist Mode: Add serial dilutions of the test compound, followed by a fixed concentration of a known agonist (e.g., an EC80 concentration of 5-HT), and then a fixed concentration of forskolin.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis:

-

Plot the measured signal (inversely proportional to cAMP in many kits) against the log concentration of the test compound.

-

For Agonist Mode: Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum efficacy) relative to a full agonist like 5-HT. [6] * For Antagonist Mode: Fit the data to determine the IC50, which can be converted to a functional antagonist constant (Kb).

-

Part 5: Data Summary and Therapeutic Applications

The versatility of the 2-aminomethyl-tetralin scaffold has led to its exploration for a wide range of therapeutic applications, driven by its ability to modulate key neurotransmitter systems.

Binding Affinity and Potency Data

The following table summarizes representative pharmacological data for key 2-aminomethyl-tetralin derivatives.

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax) | Reference(s) |

| 8-OH-DPAT | 5-HT1A | 1.2 | Agonist (Potent) | Full Agonist | [4] |

| (S)-5-NAP-2-DMAT * | 5-HT1A | 1.1 | 12 | 100% (Full Agonist) | [6] |

| 5-HT1B | 1.6 | 2.5 | 40% (Partial Agonist) | [6] | |

| 5-HT1D | 0.9 | 1.7 | 100% (Full Agonist) | [6] | |

| (-)-5-OH-DPAT | Dopamine D2 | - | Potent Agonist | - | [9][10] |

* (S)-N,N-dimethyl-5-(naphthalen-1-yl)-1,2,3,4-tetrahydronaphthalen-2-amine

Therapeutic Potential

-

Depression and Anxiety: 5-HT1A agonists derived from this scaffold have been extensively investigated as anxiolytics and antidepressants. [1]* Parkinson's Disease: Dopamine receptor agonists are a mainstay in the treatment of Parkinson's disease to supplement the depleted endogenous dopamine. [1][10]* Schizophrenia: Both dopamine D2 antagonists and partial agonists are used as antipsychotics. The 2-aminomethyl-tetralin scaffold has been used to design conformationally restricted analogs of butyrophenone neuroleptics. [11]* Cancer: Some novel tetralin derivatives have shown promise as anticancer agents, although the mechanism often diverges from neurotransmitter receptor modulation. [12][13][14]

Conclusion

The 2-aminomethyl-tetralin framework represents a classic example of a privileged scaffold in medicinal chemistry. Its conformational rigidity and synthetic tractability have allowed for the systematic exploration of structure-activity relationships at serotonin and dopamine receptors. Through careful manipulation of stereochemistry and substitution patterns, researchers have developed highly potent and selective ligands that have not only been crucial as pharmacological tools but have also paved the way for novel therapeutics targeting a spectrum of CNS disorders. The ongoing research, particularly in achieving greater receptor subtype selectivity, ensures that 2-aminomethyl-tetralin derivatives will remain a significant and productive area of drug discovery for years to come.

References

-

McGlynn, R. P., Cui, M., Brems, B., Holbrook, O., & Booth, R. G. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 15(2), 357–370. [Link]

-

Glaser, T., & Traber, J. (1989). 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites. Journal of medicinal chemistry, 32(10), 2532-6. [Link]

-

Johansson, A. M., Nilsson, J. L., Karlén, A., Hacksell, U., Svensson, K., Carlsson, A., Kenne, L., & Sundell, S. (1987). C3-methylated 5-hydroxy-2-(dipropylamino)tetralins: conformational and steric parameters of importance for central dopamine receptor activation. Journal of medicinal chemistry, 30(7), 1135-44. [Link]

-

McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of medicinal chemistry, 18(4), 362-7. [Link]

-

Deupree, J. D., & Wilcox, R. E. (1989). 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites. Journal of medicinal chemistry. [Link]

-

Kung, M. P., Chumpradit, S., Kung, H. F., Billings, J., & Foulon, C. (1993). Synthesis of (R,S)-2'-trans-7-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)-amino]tetralin (trans-7-OH-PIPAT): a new D3 dopamine receptor ligand. Journal of medicinal chemistry, 36(10), 1499-500. [Link]

-

McGlynn, R. P., Cui, M., Brems, B., Holbrook, O., & Booth, R. G. (2023). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS chemical neuroscience. [Link]

- Bunnelle, W. H., et al. (2010). Process for synthesis of amino-methyl tetralin derivatives.

-

Chan, C. C., Farmer, P. S., McKenzie, G., & Robertson, H. (1987). 2-substituted tetralin derivatives as conformationally restricted butyrophenone analogs. Pharmazie, 42(6), 369-71. [Link]

-

Wikipedia contributors. (n.d.). 2-Aminotetralin. Wikipedia. [Link]

-

Al-Abdullah, E. S., Al-Salahi, R. A., & El-Gamal, K. M. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 16(4), 3410-3419. [Link]

-

Yurttaş, L., Çankılıç, M. Y., Kaplancıklı, Z. A., & Göger, G. (2016). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules, 21(11), 1561. [Link]

-

Al-Abdullah, E. S., Al-Salahi, R. A., & El-Gamal, K. M. (2011). Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives. Molecules (Basel, Switzerland), 16(4), 3410-9. [Link]

-

Singh, S., Kaur, A., Sharma, G., & Nepali, K. (2023). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Medicinal Chemistry Research. [Link]

-

McDermed, J. D., McKenzie, G. M., & Freeman, H. S. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of medicinal chemistry, 19(4), 547-9. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 4. 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sci-Hub. 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites / Journal of Medicinal Chemistry, 1989 [sci-hub.box]

- 6. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives - Google Patents [patents.google.com]

- 9. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. C3-methylated 5-hydroxy-2-(dipropylamino)tetralins: conformational and steric parameters of importance for central dopamine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-substituted tetralin derivatives as conformationally restricted butyrophenone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Advanced Synthesis of Spiro-Cyclic Scaffolds via Aminomethyl Tetralol Intermediates

Abstract

This application note details the strategic synthesis of rigid spiro-cyclic scaffolds derived from aminomethyl tetralols . As drug discovery shifts from planar aromatic systems to three-dimensional architectures ("Escape from Flatland"), spirocyclic motifs offer superior physicochemical properties, including improved solubility and novel intellectual property (IP) space.[1] We present a validated workflow for converting commercially available tetralones into spiro-oxazolidinones and spiro-morpholines , providing full experimental protocols, mechanistic insights, and critical quality control parameters.

Introduction: The Imperative

In modern medicinal chemistry, the fraction of

Aminomethyl tetralols (specifically 2-(aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol) serve as privileged precursors. They possess a 1,2-aminoalcohol motif embedded within a rigid bicyclic system, allowing for the rapid construction of heterocyclic spiro-fusions.

Key Advantages of this Workflow:

-

Modularity: Access to diverse heterocycles (oxazolidinones, morpholines, oxazolines) from a single intermediate.

-

Stereocontrol: The rigid tetralin ring simplifies diastereoselective separations.

-

Scalability: Protocols utilize robust reagents (Nitromethane, CDI, Chloroacetyl chloride) suitable for gram-to-kilogram scale-up.

Mechanistic Pathway & Workflow

The synthesis hinges on the Henry Reaction (Nitroaldol) followed by reduction to generate the critical 1,2-aminoalcohol core. This intermediate is then divergently cyclized.

Strategic Overview (Graphviz Diagram)

Figure 1: Divergent synthetic workflow from 2-tetralone to distinct spiro-cyclic scaffolds.

Experimental Protocols

Part A: Synthesis of the Precursor (2-Aminomethyl-2-tetralol)

This step establishes the quaternary carbon and the 1,2-aminoalcohol functionality.

Reagents: 2-Tetralone, Nitromethane, Triethylamine (TEA), Ethanol, Pd/C or Raney Nickel.

Protocol:

-

Henry Reaction:

-

Dissolve 2-tetralone (10.0 g, 68.4 mmol) in Nitromethane (50 mL).

-

Add TEA (0.5 eq) dropwise at 0°C.

-

Stir at room temperature (RT) for 16 hours. Monitor by TLC (Hexane/EtOAc 8:2) for disappearance of ketone.

-

Workup: Concentrate in vacuo.[4] Redissolve in EtOAc, wash with 1N HCl and Brine. Dry over

.[4] -

Yield: The nitro-alcohol intermediate is usually obtained as a yellow oil (quant).

-

-

Reduction:

-

Dissolve the crude nitro-alcohol in Ethanol (100 mL).

-

Add 10% Pd/C (10 wt%) under Argon.

-

Hydrogenate at 50 psi

for 12 hours. -

Safety Note: Filter catalyst through Celite under inert atmosphere (pyrophoric risk).

-

Purification: Acid-base extraction.[4] Acidify filtrate to pH 2, wash with ether (removes non-basic impurities), basify aqueous layer to pH 12, extract with DCM.

-

Result: 2-(aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol (White solid).

-

Part B: Synthesis of Spiro-Oxazolidinones

Spiro-oxazolidinones are excellent bioisosteres for hydantoins and lactams, offering high metabolic stability.

Reagents: 1,1'-Carbonyldiimidazole (CDI), THF (anhydrous),

Protocol:

-

Dissolve 2-(aminomethyl)-2-tetralol (1.0 eq) in anhydrous THF (0.2 M).

-

Add CDI (1.2 eq) in one portion at 0°C.

-

Add catalytic

(0.1 eq) to accelerate the reaction. -

Reflux for 4 hours.

-

Validation: Monitor IR for appearance of strong carbonyl stretch at ~1750

and disappearance of broad OH/NH bands. -

Workup: Quench with water, extract with EtOAc.[5] Recrystallize from EtOH.

Part C: Synthesis of Spiro-Morpholines

This route creates a basic amine center, ideal for modulating logD and hERG solubility in lead optimization.

Reagents: Chloroacetyl chloride,

Protocol:

-

Acylation:

-

To a solution of amino-alcohol (1.0 eq) and

(2.5 eq) in DCM at 0°C, add chloroacetyl chloride (1.1 eq) dropwise. -

Stir 1h. (Forms the chloro-acetamide).

-

-

Cyclization (Morgan-Wallach type):

-

Dissolve crude amide in dry THF. Add NaH (1.5 eq, 60% dispersion) at 0°C.

-

Stir at RT for 3 hours. (Intramolecular

displacement of Cl by alkoxide). -

Intermediate: Spiro-morpholin-3-one (Lactam).

-

-

Reduction:

-

Add

(2.0 eq) to the lactam solution at 0°C. -

Reflux for 6 hours.[4]

-

Workup: Fieser quench (

, 15% NaOH, -

Result: Spiro[tetralin-2,3'-morpholine].

-

Data Summary & Quality Control

| Parameter | Spiro-Oxazolidinone | Spiro-Morpholine | Method of Verification |

| Key IR Signal | C=O stretch (~1750 | C-O-C stretch (~1100 | FT-IR |

| 1H NMR Feature | Diastereotopic | Complex multiplet (morpholine ring) | 500 MHz NMR ( |

| Polarity (TLC) | Mid-polar (Rf ~0.4 in 1:1 Hex/EtOAc) | Polar/Basic (Rf ~0.2 in 9:1 DCM/MeOH) | TLC / Stain (Ninhydrin) |

| Solubility | Low (requires DMSO/MeOH) | High (soluble in dilute acid) | Visual / Kinetic Solubility |

Stereochemical Validation

Since the starting tetralone is achiral, the Henry reaction generates a racemic quaternary center.

-

Chiral Resolution: The final spiro-products are best resolved using Chiral SFC (Supercritical Fluid Chromatography).

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase:

/ Methanol (with 0.1% DEA for morpholines).

-

-

X-Ray Crystallography: Highly recommended for the oxazolidinone derivative, which crystallizes readily, to assign absolute configuration.

Troubleshooting Guide

Issue 1: Low Yield in Henry Reaction

-

Cause: Retro-aldol reaction (reversibility) or dehydration to nitroalkene.

-

Solution: Keep temperature strictly <25°C. Use a catalytic amount of base. If dehydration occurs (styrene formation), the subsequent reduction will yield the des-hydroxy amine, destroying the spiro-potential.

Issue 2: Incomplete Cyclization (Morpholine)

-

Cause: Steric hindrance at the quaternary center preventing alkoxide attack.

-

Solution: Use a stronger base (KOtBu instead of NaH) or switch solvent to DMF to increase nucleophilicity of the alkoxide.

Issue 3: Solubility Issues during Purification

-

Insight: Spiro-oxazolidinones can be surprisingly insoluble due to strong intermolecular H-bonding.

-

Solution: Use hot ethanol for recrystallization rather than column chromatography.

References

-

Bldpharm. "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry."[3] Bldpharm.com. Link

-

Zheng, Y., & Tice, C. M. (2016).[2] "The utilization of spirocyclic scaffolds in drug discovery." Expert Opinion on Drug Discovery. Link

-

Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

-

Organic Chemistry Portal. "Synthesis of Oxazolidinones." Organic-Chemistry.org. Link

-

ChemRxiv. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." ChemRxiv. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Overcoming solubility issues with amino-tetralin intermediates

Topic: Overcoming Solubility & Stability Challenges in Amino-Tetralin Synthesis

Introduction: The "Tetralin Trap"

Amino-tetralins (specifically 2-aminotetralins) are privileged scaffolds in CNS drug discovery, serving as the pharmacophore for dopamine agonists (e.g., Rotigotine) and serotonin modulators. However, they present a notorious physicochemical paradox: the very lipophilicity that allows them to cross the blood-brain barrier (BBB) creates a nightmare in the flask.

In my 15 years of supporting process chemistry teams, I have seen projects stall not because of failed synthesis, but because the intermediate refused to crystallize, turning into a "black tar" upon air exposure, or precipitating as an unworkable oil.

This guide is not a textbook definition list. It is a troubleshooting protocol designed to navigate the three primary failure modes of amino-tetralins: The Oil Phase (Solubility), The Benzylic Oxidation (Instability), and The Salt Polymorphism (Solid State Control).

Module 1: The "Oil" Problem (Free Base Handling)

User Issue: "I performed a reductive amination on 2-tetralone. The reaction worked, but after workup, my product is a viscous brown oil that refuses to solidify. High vacuum doesn't help."

The Science of the Sludge

The free base of 2-aminotetralin is a lipophilic, bicyclic molecule. The planar aromatic ring induces strong

Protocol: The "Salt-Switch" Rescue

Do not attempt to dry the free base to a solid. It is thermodynamically unfavorable. Instead, move immediately to salt formation in a non-solvating anti-solvent.

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude oil in a minimal amount of Isopropyl Acetate (IPAc) or Ethanol . Avoid DCM; it is too good a solvent and prevents crystallization.

-

Acid Addition: Add the acid (HCl in ether/dioxane or solid Tartaric acid) slowly.

-

Critical Parameter: Temperature must be controlled (

). Exotherms promote oiling out.

-

-

The "Cloud Point" Induction: Add MTBE (Methyl tert-butyl ether) or Heptane dropwise until persistent turbidity is observed.

-

Ripening: Stir rapidly. If an oil forms, heat the mixture to reflux (redissolve) and cool very slowly (1°C/min). This favors crystal nucleation over amorphous oil separation.

Visual Troubleshooting: The Purification Decision Tree

Figure 1: Decision logic for converting oily amino-tetralin intermediates into manageable solids.

Module 2: Salt Selection & Polymorphism

User Issue: "My HCl salt is extremely hygroscopic. It turns into a puddle on the balance. Also, the solubility varies batch-to-batch."

Expert Insight: The Counter-Ion Effect

While HCl is the standard "go-to" salt, it is often suboptimal for amino-tetralins. The chloride ion is small and charge-dense, often leading to hygroscopic salts if the hydrophobic bulk of the tetralin prevents tight packing.

Rotigotine Case Study: The commercial failure and recall of the Neupro (Rotigotine) patch was caused by the unexpected appearance of a thermodynamically stable "Polymorph II" which was less soluble than the original form, leading to crystallization in the patch matrix [1]. This highlights that solubility is not static ; it is polymorph-dependent.

Salt Comparison Table

| Salt Type | Solubility (Water) | Crystallinity Potential | Hygroscopicity | Best Use Case |

| Hydrochloride (HCl) | High | Moderate (Risk of oils) | High | Early intermediates (if used immediately). |

| Hydrobromide (HBr) | Moderate | High | Low | Final isolation; often packs better than HCl. |

| L-Tartrate | Low-Moderate | Very High | Low | Chiral Resolution & storage. Forms stable lattice networks [2]. |

| Oxalate | Low | High | Low | Purification only (Toxic). Good for crashing out impurities. |

Recommendation: If the HCl salt is oiling out or hygroscopic, switch to HBr or Tartrate . The Tartrate salt is particularly useful because it creates a hydrogen-bond network (supramolecular discrimination) that stabilizes the crystal lattice [3].

Module 3: The "Black Tar" (Oxidation Prevention)

User Issue: "My intermediate was white yesterday. Today it is dark brown/black. Purity dropped by 15%."

The Mechanism: Benzylic Oxidation

Amino-tetralins possess a "double threat" structure:

-

Benzylic Position (C1/C4): The carbons adjacent to the aromatic ring are activated.

-

Amine Functionality: Facilitates electron transfer.

Oxygen attacks the benzylic position, leading to hydroperoxide formation, which degrades into ketones (tetralones) or polymerizes into colored "tars" (quinoidal species) [4]. This is accelerated by light and trace metals.

Protocol: The "Argon Shield" System

Standard "nitrogen flushing" is often insufficient. You must actively scavenge radicals.

-

Solvent Degassing: Sparge all solvents with Argon for 15 minutes before use. Nitrogen is lighter than air; Argon is heavier and blankets the reaction surface.

-

Additives:

-

Ascorbic Acid (0.1 eq): If the reaction tolerates it, this acts as a sacrificial antioxidant.

-

Sodium Metabisulfite: Use in the aqueous workup to quench any peroxides formed.

-

-

Storage: Store salts, not free bases. The protonated amine (ammonium) is electron-poor, deactivating the ring toward oxidation.

Visualizing the Oxidation Pathway

Figure 2: The oxidative degradation pathway of aminotetralins. Note that protonation (Salt formation) effectively blocks the initiation step.

Module 4: Chiral Resolution & Solubility

User Issue: "I need the (S)-enantiomer. Chiral HPLC is too expensive for gram-scale. Can I use crystallization?"

Solubility-Driven Resolution

Since 2-aminotetralins are chiral, solubility differences between diastereomeric salts are the most cost-effective purification method.

The Tartaric Acid Advantage: Reaction of racemic 2-aminotetralin with (L)-(+)-Tartaric acid often yields diastereomers with vastly different solubilities in methanol/water mixtures.

-

(S)-Amine[1] • (L)-Tartrate (Often less soluble - precipitates).

-

(R)-Amine[2] • (L)-Tartrate (Remains in mother liquor).

Protocol:

-

Dissolve racemate in hot Methanol.

-

Add 0.5 equivalents of (L)-Tartaric acid (dissolved in hot MeOH).

-

Cool slowly. The precipitate is usually enriched in one enantiomer.

-

Recrystallize the solid from Ethanol/Water to upgrade ee% from 80% to >99%.

References

-

Cahill, J. (2010). Neupro (Rotigotine) Recall and Polymorphism. Journal of Pharmaceutical Sciences. (FDA Label Reference identifying polymorphism issues).

-

Citoler, J., et al. (2021).[3] Synthesis of Pharmaceutically Relevant 2-Aminotetralin Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition. [Link]

-

Waterman, K.C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.[4][5] [Link] (Mechanistic basis for benzylic oxidation).

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) before handling amino-tetralins, as many are potent biologically active compounds.

Sources

- 1. Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Optimizing reduction conditions for 2-nitro-methyl-2-tetralol

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Reduction Conditions for 2-(Nitromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol

Executive Summary

You are likely encountering variability in the reduction of 2-nitro-methyl-2-tetralol (systematically: 2-(nitromethyl)-1,2,3,4-tetrahydronaphthalen-2-ol).[1] This substrate presents a classic "competing pathway" challenge in organic synthesis. As a

The two primary failure modes are:

-

Retro-Henry Fragmentation: Reversion to 2-tetralone and nitromethane (driven by residual base or thermal stress).[1]

-

Dehydration: Elimination of the tertiary hydroxyl group to form the nitroalkene (driven by heat or acid catalysis).

This guide provides an optimized protocol and troubleshooting framework to maximize the yield of the target 2-(aminomethyl)-2-tetralol , preserving the tertiary alcohol and the tetralin core.[1]

Part 1: Mechanistic Diagnostic & Strategy

To optimize this reduction, you must visualize the reaction not as a single step, but as a navigation through unstable intermediates.

The Stability-Selectivity Paradox

The reduction of the nitro group (

-

The Risk: If the reaction stalls at the hydroxylamine stage, you obtain an impurity that is difficult to separate.

-

The Constraint: Increasing temperature to drive the reaction completion risks dehydration of the tertiary alcohol or retro-aldol cleavage.

The Solution: Use a promoted catalytic hydrogenation strategy. We utilize Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) with specific additives to stabilize the substrate while accelerating the reduction kinetics.[1]

Pathway Visualization

The following diagram illustrates the competing pathways you must control.

Figure 1: Reaction landscape for the reduction of 2-(nitromethyl)-2-tetralol. Red paths indicate failure modes; the blue path represents the optimized reduction trajectory.

Part 2: Optimized Experimental Protocols

I present two methods. Method A is the industry standard for scalability and retention of the alcohol. Method B is a high-purity alternative if you are experiencing metal poisoning.[1]

Method A: Catalytic Hydrogenation (Raney Nickel)

Best for: Routine synthesis, high throughput, retention of tertiary alcohol.

Why this works: Raney Nickel is exceptionally active for nitro-to-amine reduction at moderate temperatures, minimizing the thermal energy available for dehydration.[1]

| Parameter | Specification | Rationale |

| Catalyst | Raney Nickel (W2 or 2800 grade) | High activity for |

| Loading | 10-20 wt% (wet basis) | Sufficient surface area to prevent stalling at the hydroxylamine stage.[1] |

| Solvent | Methanol (anhydrous) | High solubility of substrate; protic nature assists proton transfer steps. |

| Additive | Acetic Acid (1-2 eq) | CRITICAL: Neutralizes residual base (preventing retro-Henry) and buffers the amine product (preventing catalyst poisoning).[1] |

| Pressure | 50-100 psi (3.5 - 7 bar) | Higher pressure drives the reaction kinetics, allowing for lower temperatures.[1] |

| Temperature | 25°C - 35°C | Strictly controlled.[1] >40°C increases risk of dehydration. |

Step-by-Step Protocol:

-

Preparation: Dissolve 2-(nitromethyl)-2-tetralol (10 mmol) in Methanol (50 mL).

-

Acidification: Add Glacial Acetic Acid (15 mmol). Note: Ensure the starting material is free of residual base from the Henry reaction step.

-

Catalyst Addition: Carefully add Raney Nickel (approx. 0.5 g wet slurry) under an argon blanket. Caution: Pyrophoric.[1]

-

Hydrogenation: Purge the vessel with

(3x) then -

Monitoring: Monitor

uptake. Reaction typically completes in 4-6 hours.[1] -

Workup: Filter catalyst through Celite (keep wet). Concentrate filtrate. Neutralize with saturated

and extract with DCM or EtOAc.

Method B: Catalytic Hydrogenation (Pd/C with Acid Doping)

Best for: Small scale, or if Raney Ni is unavailable.

Why this works: Palladium is effective but can be "too" active for benzylic systems. Using mild acid prevents the amine product from poisoning the catalyst surface.

-

Catalyst: 10% Pd/C (5 wt% loading).

-

Solvent: Ethanol/Acetic Acid (10:1 ratio).

-

Conditions: 40 psi

, Room Temperature. -

Warning: Monitor closely for hydrogenolysis (loss of OH group), although position 2 is homobenzylic and relatively resistant compared to position 1.

Part 3: Troubleshooting & FAQs

Q1: I am seeing a significant amount of 2-tetralone in my crude NMR. Why? A: This is the Retro-Henry reaction. The Henry reaction is reversible. If your starting material contains any residual base (e.g., NaOH, amines, or alkoxides from the previous step), the equilibrium will shift back to the ketone and nitromethane upon heating or solvation.

-

Fix: Wash your nitro-alcohol starting material thoroughly with dilute HCl or a buffered solution before reduction.[1] Ensure the hydrogenation solvent is neutral or slightly acidic (Acetic acid additive).

Q2: The reaction stalls, and I isolate a product with mass M-16 relative to the amine.

A: You have isolated the Hydroxylamine intermediate (

-

Fix: Increase hydrogen pressure to 100 psi. Spike the reaction with fresh catalyst. Ensure your solvent is anhydrous, as water can sometimes inhibit the final reduction step on certain catalyst surfaces.

Q3: I see a new spot on TLC that is less polar, and the alcohol peak is missing in IR/NMR. A: You have suffered Dehydration , forming the amino-tetralin (with a double bond) or the nitro-alkene.

-

Fix: Your temperature is too high. Maintain T < 35°C. Also, avoid strong mineral acids (like HCl or

) in the reduction media; use weak organic acids (Acetic) instead.

Q4: Can I use

References

-

Henry Reaction &

-Nitro Alcohols : -

Catalytic Hydrogenation Strategies

-

Reduction of Nitro Compounds: "Catalytic Hydrogenation of Nitro Compounds." Organic Chemistry Portal. [Link]

-

-

Tetralin Derivative Synthesis

-

General Reduction Troubleshooting

-

Prevention of Retro-Aldol: "Troubleshooting Henry Reaction Reduction." Common Organic Chemistry. [Link]

-

Sources

- 1. Small Molecule Intermediates | America Suns Life [americasunslife.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Crystallization of 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol

Welcome to the dedicated technical support guide for the crystallization of 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and its derivatives. The unique structural features of this molecule—a primary amine, a tertiary alcohol, and a tetralin scaffold—present specific challenges and opportunities in obtaining a high-quality crystalline solid. This guide provides field-proven insights, detailed protocols, and robust troubleshooting strategies to streamline your crystallization workflow.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries related to the crystallization of this specific aminotetralol. Understanding these concepts is the first step toward designing a successful crystallization experiment.

FAQ 1: What makes the crystallization of 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol particularly challenging?

The difficulty in crystallizing this compound arises directly from its molecular structure. It possesses both a basic primary amine (-NH₂) and a polar tertiary alcohol (-OH) group. These functional groups are capable of strong hydrogen bonding, which can lead to the formation of highly ordered crystal lattices, but they can also lead to strong interactions with polar solvents, making it difficult to de-solvate and nucleate. Furthermore, primary amines are susceptible to oxidation, which can introduce impurities that inhibit crystallization.[1]

FAQ 2: Should I attempt to crystallize the free base or is it better to form a salt?

For amine-containing active pharmaceutical ingredients (APIs), converting the free base to a salt is a standard and highly effective strategy to improve crystallinity, stability, and handling properties.[2][3] For 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol, we strongly recommend forming the hydrochloride (HCl) salt prior to crystallization.

-

Causality: Protonating the basic amine with an acid like HCl creates an ammonium salt.[2] This ionic character significantly reduces the compound's solubility in many common organic solvents while often increasing its melting point. This wider gap between solubility at high and low temperatures is the key to achieving a high-yield crystallization. Salt formation also generally enhances the stability of the amine group against oxidative degradation.[1]

FAQ 3: How do I systematically select a solvent system for crystallization?

Solvent selection is the most critical parameter. The ideal solvent (or solvent/anti-solvent pair) should exhibit high solubility at an elevated temperature and low solubility at room temperature or below. A systematic screening approach is recommended.

-

Solubility Testing: Test the solubility of your compound (~10-20 mg) in small volumes (~0.5 mL) of a range of solvents at room temperature and then at their boiling points.

-

Identify "Good" Solvents: These are solvents that fully dissolve the compound when hot. For the HCl salt of your compound, polar protic solvents like methanol, ethanol, or even water are likely candidates.[2]

-

Identify "Anti-Solvents" (or "Poor" Solvents): These are solvents in which the compound is poorly soluble even when hot. For the HCl salt, less polar solvents like ethyl acetate, acetone, methyl ethyl ketone (MEK), or ethers (e.g., MTBE) are good candidates to test.[4]

-

Test Solvent/Anti-Solvent Systems: Dissolve the compound in a minimal amount of a hot "good" solvent. Then, slowly add a "poor" solvent (the anti-solvent) until the solution becomes persistently cloudy (turbid). Add a few more drops of the "good" solvent to redissolve the solid and then allow the mixture to cool slowly. This anti-solvent method is highly effective for inducing crystallization.[5]

FAQ 4: What is polymorphism and why should I be concerned about it with this molecule?

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[6] Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability. For drug development professionals, controlling polymorphism is critical as these differences can impact a drug's bioavailability and shelf-life.[7] Derivatives of 1,2,3,4-tetrahydronaphthalene have been shown to crystallize in different space groups depending on their specific substitutions and the crystallization conditions, indicating that polymorphism is a relevant consideration for this structural class.[8][9][10] It is crucial to characterize your final crystalline material using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to ensure you are consistently producing the same polymorphic form.

Section 2: Core Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the most common crystallization workflows for this compound.

Protocol 1: High-Yield Crystallization via Hydrochloride Salt Formation

This is the recommended primary method for obtaining high-purity, crystalline material. It leverages the advantageous properties of the salt form for a robust and reproducible process.

Materials:

-

Crude 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol

-

Ethanol (absolute)

-

Methyl tert-butyl ether (MTBE) or Ethyl Acetate

-

HCl in Dioxane (4M) or Acetyl Chloride

-

Magnetic stirrer and hotplate

-

Erlenmeyer flask

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude free base in a minimal volume of ethanol at room temperature. A good starting point is approximately 5-10 mL of ethanol per gram of crude material.

-

Acidification: While stirring, slowly add 1.0 to 1.1 molar equivalents of an HCl source. Using a pre-made solution like 4M HCl in Dioxane is convenient. Alternatively, for a very dry system, slowly add acetyl chloride, which reacts with the ethanol to generate HCl in situ.

-

Self-Validation Check: A white precipitate of the HCl salt may form immediately. You can check the pH of the solution by spotting a small amount onto wet pH paper; it should be acidic (pH 1-2).

-

-

Heating to Re-dissolve: Gently heat the slurry on a hotplate with stirring until all the precipitated salt has redissolved, forming a clear solution. Add a small additional amount of ethanol if necessary to achieve full dissolution, but avoid using a large excess.

-

Anti-Solvent Addition: Turn off the heat. While the solution is still warm and stirring, begin adding the anti-solvent (MTBE or ethyl acetate) dropwise. Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy.

-

Expertise Note: This point of initial turbidity is the metastable zone boundary, an ideal state of supersaturation for crystal growth.

-

-

Clarification and Cooling: Add a few drops of hot ethanol to make the solution clear again. Cover the flask with a watch glass, remove it from the heat, and allow it to cool slowly and undisturbed to room temperature. For maximum yield, you can later place the flask in an ice bath or refrigerator for several hours.

-

Isolation and Drying: Collect the resulting crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold anti-solvent to remove any residual soluble impurities. Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Diagram: Decision Workflow for Crystallization Strategy

This diagram outlines the logical path for selecting the appropriate crystallization method.

Caption: Decision workflow for selecting a crystallization strategy.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem: My compound is "oiling out" and forming a viscous liquid instead of crystals.

-

Cause: This typically happens when the supersaturation level is too high, or the cooling rate is too fast.[11] The molecules aggregate into a disordered, liquid-like phase before they have time to arrange into an ordered crystal lattice. It can also occur if the melting point of the solid is below the temperature of the solution.

-

Solution 1 (Reduce Supersaturation): Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% by volume) of the "good" solvent to decrease the overall supersaturation. Allow the solution to cool much more slowly. Insulating the flask can help.[11]

-

Solution 2 (Change Solvent System): The polarity of your solvent system may be too close to that of the compound. Try using a less polar "good" solvent or a more non-polar anti-solvent to increase the driving force for precipitation rather than liquid-liquid phase separation.

-

Solution 3 (Seeding): If you have a few crystals from a previous attempt, add a single, tiny seed crystal to the slightly supersaturated solution. This provides a template for ordered growth and can bypass the kinetic barrier to nucleation.[12]

Problem: No crystals have formed, even after cooling the solution for an extended period.

-

Cause: The solution is not sufficiently supersaturated. This means either too much solvent was used, or the compound is simply too soluble in the chosen solvent system even at low temperatures.[11]

-

Solution 1 (Induce Nucleation): Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide a high-energy surface that can promote nucleation.

-

Solution 2 (Increase Concentration): Gently heat the solution and boil off some of the solvent to increase the compound's concentration.[11] Then, allow it to cool again. Be careful not to evaporate too much solvent, which could lead to oiling out.

-

Solution 3 (Add Anti-Solvent): If you are using a single solvent system, you can try adding a compatible anti-solvent to decrease the compound's solubility and induce precipitation.

-

Solution 4 (Deep Cooling): Place the sealed flask in a freezer (-20 °C) for 24 hours. The significant decrease in temperature may be enough to induce crystallization.

Table 1: Suggested Solvent Systems for Screening

| Solvent (Good Solvent) | Potential Anti-Solvent | Target Form | Polarity | Rationale & Notes |

| Ethanol / Methanol | Ethyl Acetate, MTBE, Acetone | HCl Salt | Polar Protic | Excellent for dissolving the ionic salt form. Anti-solvents are less polar, providing a good polarity differential. |

| Isopropanol (IPA) | Heptane, Toluene | HCl Salt | Polar Protic | IPA is less polar than ethanol, which may prevent oiling out. Heptane is a very effective non-polar anti-solvent. |

| Water | Acetone, Ethanol | HCl Salt | Highly Polar Protic | Use only if the HCl salt is highly water-soluble. Water can be difficult to remove later.[2] |

| Toluene | Heptane / Hexane | Free Base | Non-polar Aromatic | The aromatic tetralin core may have good solubility in hot toluene, while the polar groups will be forced out upon cooling or adding an aliphatic anti-solvent. |

| Acetonitrile | Water | Free Base | Polar Aprotic | Can be a good choice for compounds with both polar and non-polar character. Water acts as a polar anti-solvent. |

Problem: The product crashes out instantly as a very fine powder upon cooling.

-

Cause: The rate of crystallization is too fast, which often traps impurities and solvent within the crystal lattice, leading to lower purity and poor filterability.[11]

-

Solution 1 (Use More Solvent): The solution is likely too concentrated. Re-heat to dissolve the solid and add more of the "good" solvent (10-20% more). This will keep the compound in solution longer during the cooling phase, allowing larger, more ordered crystals to form.[11]

-

Solution 2 (Slower Cooling): Cool the solution more slowly. Let it cool to room temperature on the benchtop, insulated with paper towels, before moving it to an ice bath. Avoid placing a hot flask directly into a cold environment.

Problem: The crystallization yield is very low (< 50%).

-

Cause: A significant amount of the compound remains dissolved in the final solution (the mother liquor), likely because the compound has high solubility in the solvent system even at low temperatures or not enough anti-solvent was used.[11]

-

Solution 1 (Optimize Solvent Ratio): The ratio of solvent to anti-solvent is critical. Try increasing the proportion of the anti-solvent.

-

Solution 2 (Concentrate Mother Liquor): Recover the filtrate (mother liquor) after filtration. Reduce its volume by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be of lower purity.

-

Solution 3 (Change Solvents): Your chosen solvent system may not be optimal. Screen for a system where the solubility difference between hot and cold is much greater.

Diagram: Troubleshooting Flowchart for "Oiling Out"

This diagram provides a step-by-step guide to resolving the common issue of oil formation.

Caption: Troubleshooting workflow for when the compound oils out.

References

-

ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

-

Crystallography Online. (n.d.). Guide for crystallization. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

- Google Patents. (1992).

-

American Chemical Society Publications. (2007). Developing Processes for Crystallization-Induced Asymmetric Transformation. [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

-

National Center for Biotechnology Information. (2023). Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A. [Link]

-

Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]

-

Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. [Link]

-

MDPI. (2022). Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydro-2-naphthalenol. [Link]

-

Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. [Link]

-

Pharmaceutical Sciences. (2021). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. [Link]

-

ResearchGate. (2023). Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A. [Link]

-

Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. [Link]

-

PubMed. (2023). Crystal structures of two 1,2,3,4-tetra-hydro-naphthalenes obtained during efforts towards the total synthesis of elisabethin A. [Link]

-

Royal Society of Chemistry. (2012). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. [Link]

-

PubMed. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. [Link]

-

ChemBK. (2024). 1,2,3,4-tetrahydronaphthalen-1-ol. [Link]

-

National Center for Biotechnology Information. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility and Stability. [Link]

-

Johnson Matthey Pharma Services. (n.d.). Publications. [Link]

- Google Patents. (2007). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds.

-

PubChem. (n.d.). 1,2,3,4-Tetrahydronaphthalene-d12. [Link]

-

Triclinic Labs. (n.d.). Publications, Whitepapers, Brochures, and Scientific Materials. [Link]

-

PubMed. (2015). The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tips & Tricks [chem.rochester.edu]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 5. taikangreactor.com [taikangreactor.com]

- 6. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structures of two 1,2,3,4-tetra-hydro-naphthalenes obtained during efforts towards the total synthesis of elisabethin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. unifr.ch [unifr.ch]

Technical Support Center: Stability of 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol in Solution

Welcome to the technical support center for 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. As your partner in research, we aim to provide you with the necessary information to ensure the integrity and reliability of your experimental results.

Introduction to the Stability of 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol

2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is a molecule with a complex structure that includes a tertiary alcohol and a primary amine on a tetralin framework. This combination of functional groups presents specific stability considerations that must be addressed to ensure the accuracy and reproducibility of your research. This guide will walk you through potential stability issues, provide troubleshooting guides for common experimental problems, and offer frequently asked questions to support your work.

Understanding the stability of a compound in solution is a critical aspect of drug discovery and development.[1] The chemical and physical stability of a drug substance can impact its efficacy, safety, and overall quality.[2][3] Factors such as pH, temperature, light, and the presence of oxidizing agents can all contribute to the degradation of a molecule.[4][5] Therefore, a thorough understanding of the stability profile of 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is essential for any researcher working with this compound.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol in solution.

Q1: What are the primary factors that can affect the stability of 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol in solution?

The stability of this compound can be influenced by several factors, primarily:

-

pH: The presence of both an amino group and a hydroxyl group makes the molecule susceptible to pH-dependent degradation.

-

Temperature: Elevated temperatures can accelerate degradation reactions.[2]